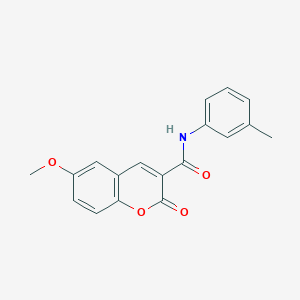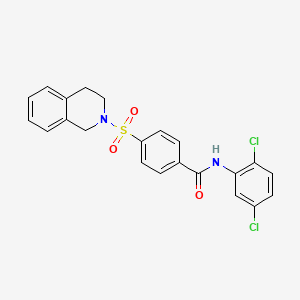
1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of bromophenyl methanone derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization. For instance, the synthesis of a related compound, 1,2-bis (4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4 (5H)-one, was achieved using a reaction involving methanol and pTsOH as a catalyst under microwave radiation.Molecular Structure Analysis
The molecular structure of bromophenyl methanone derivatives is often confirmed by techniques such as X-ray crystallography . For example, the crystal structure of a related compound was determined to be triclinic with space group P-1, and the new pyrrole ring in the crystal structure was found to be planar .Chemical Reactions Analysis
The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of bromophenyl methanone derivatives can be inferred from related compounds. For example, a related compound, 4’-Bromoacetophenone, is described as white to light yellow crystals, soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, and insoluble in water .Scientific Research Applications
Crystal Structure Analysis
- The bromination of related compounds, such as 6,8-dimethoxy-3-methyl-1H-isochromen-1-one, has been studied, revealing differences in the orientation of methoxy groups in the isocoumarin ring system. This suggests potential applications in crystallography and molecular structure determination (Tiouabi, Tabacchi, & Stoeckli-Evans, 2020).
Synthetic Methodology
- Research has been conducted on the synthesis of various derivatives of isochroman-3-ones, including those with 6,7-dimethoxy substitutions. Such studies contribute to the development of synthetic methodologies for similar compounds (Khanapure & Biehl, 1990).
Chemical Stability
- Studies on the stability of alkoxy-substituted compounds, like 5,6-dimethoxy-1,3-diphenylinde-2-one, can provide insights into the stability and reactivity of related compounds, such as 1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (Bradshaw, Jones, & Nongrum, 1991).
Antitumor Applications
- Research into the synthesis of compounds like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid suggests potential antitumor applications. This indicates a possibility for 1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one to be explored in similar contexts (Mondal, Nogami, Asao, & Yamamoto, 2003).
Electrochemical Studies
- Electrochemical modeling of related compounds like 1-phenyl-1H-3-methyl-6,7-dimethoxyisochromene provides valuable insights into the electrochemical properties of 1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (Sosonkin, Dorofeenko, Strogov, Safaryan, & Domarev, 1981).
Safety and Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-20-14-7-11-8-16(19)22-17(13(11)9-15(14)21-2)10-3-5-12(18)6-4-10/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXQAWEGIJBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)

![N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435333.png)
![(E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2435334.png)
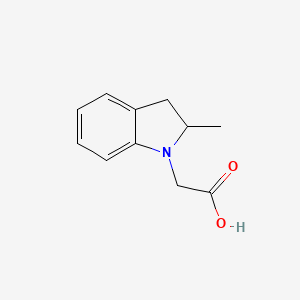
![[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B2435338.png)
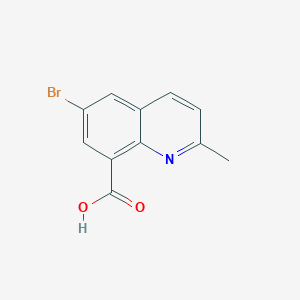
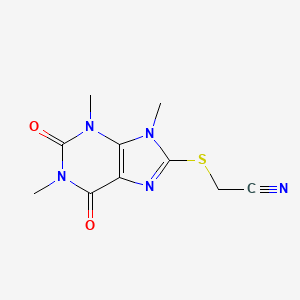
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2435341.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2435343.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2435344.png)
